molecular formula C11H20O3 B1249239 9-hydroxyundec-10-enoic Acid

9-hydroxyundec-10-enoic Acid

Cat. No.: B1249239
M. Wt: 200.27 g/mol
InChI Key: CJUFNYIRKDOQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-hydroxyundec-10-enoic acid is a hydroxy monounsaturated fatty acid that is undec-10-enoic acid which is substituted by a hydroxy group at position 9. It has been isolated from the leaves of Corchorus olitorius, also known as the medicinal foodstuff moroheiya. It is a secondary alcohol, a hydroxy monounsaturated fatty acid, an olefinic fatty acid and a medium-chain fatty acid.
(S)-9-Hydroxy-10-undecenoic acid, also known as corchorifatty acid e, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain (S)-9-Hydroxy-10-undecenoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-9-hydroxy-10-undecenoic acid is primarily located in the cytoplasm. Outside of the human body, (S)-9-hydroxy-10-undecenoic acid can be found in green vegetables, herbs and spices, and tea. This makes (S)-9-hydroxy-10-undecenoic acid a potential biomarker for the consumption of these food products.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

9-hydroxyundec-10-enoic acid

InChI

InChI=1S/C11H20O3/c1-2-10(12)8-6-4-3-5-7-9-11(13)14/h2,10,12H,1,3-9H2,(H,13,14)

InChI Key

CJUFNYIRKDOQMC-UHFFFAOYSA-N

SMILES

C=CC(CCCCCCCC(=O)O)O

Canonical SMILES

C=CC(CCCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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